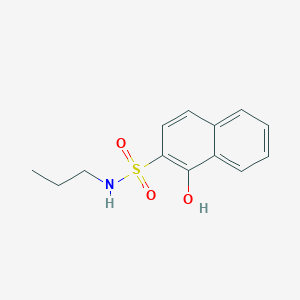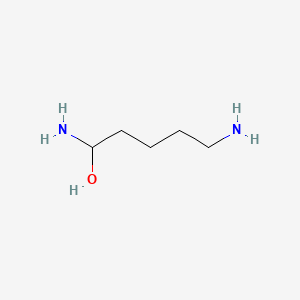
1,5-Diaminopentan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diaminopentan-1-OL is an organic compound with the molecular formula C5H14N2O It is a diamine alcohol, which means it contains both amine (-NH2) and alcohol (-OH) functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-1-OL can be synthesized through several methods. One common approach involves the reduction of 1,5-dinitropentane, which is obtained from the nitration of pentane. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes. For example, certain strains of bacteria can be genetically engineered to produce this compound from glucose through a series of enzymatic reactions. The fermentation broth is then processed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diaminopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
1,5-Diaminopentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Diaminopentan-1-OL involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The alcohol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,5-Diaminopentan-1-OL can be compared with other similar compounds such as:
Cadaverine (1,5-Diaminopentane): Similar structure but lacks the alcohol group, making it less versatile in certain chemical reactions.
Putrescine (1,4-Diaminobutane): Shorter carbon chain and lacks the alcohol group, leading to different chemical properties and applications.
Hexamethylenediamine (1,6-Diaminohexane): Longer carbon chain, used primarily in the production of nylon
This compound stands out due to the presence of both amine and alcohol functional groups, providing unique reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
50973-95-0 |
|---|---|
Molekularformel |
C5H14N2O |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
1,5-diaminopentan-1-ol |
InChI |
InChI=1S/C5H14N2O/c6-4-2-1-3-5(7)8/h5,8H,1-4,6-7H2 |
InChI-Schlüssel |
TWXAIFWRWDKHFN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CC(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
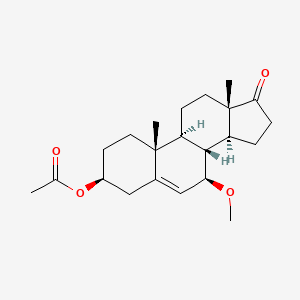
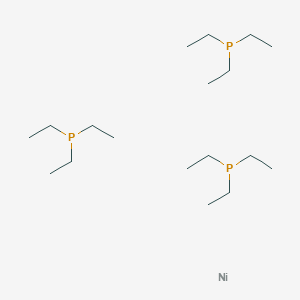
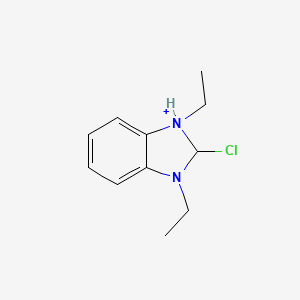

![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)


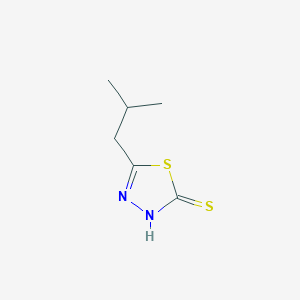
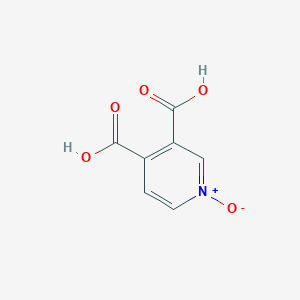

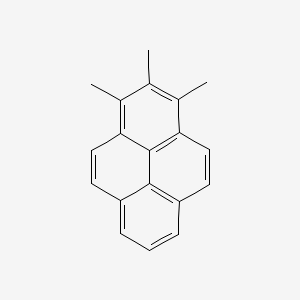
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
